resolvinE1
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Overview
Description
Resolvin E1-d4, also known as 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid-d4, is a deuterated form of Resolvin E1. Resolvins are specialized pro-resolving mediators derived from omega-3 fatty acids, specifically eicosapentaenoic acid. These compounds play a crucial role in resolving inflammation and promoting tissue repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resolvin E1-d4 is synthesized through a series of stereoselective transformations of eicosapentaenoic acid. The process involves the incorporation of deuterium atoms at specific positions to create the deuterated form. The synthesis typically involves the use of enzymes such as 5-lipoxygenase and epoxide hydrolase, which facilitate the conversion of eicosapentaenoic acid to Resolvin E1-d4 .
Industrial Production Methods: Industrial production of Resolvin E1-d4 involves large-scale synthesis using biocatalysts and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the stereochemistry and deuterium incorporation at the desired positions .
Chemical Reactions Analysis
Types of Reactions: Resolvin E1-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and molecular oxygen are used under controlled conditions to oxidize Resolvin E1-d4.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are carried out using reagents like halogens and alkylating agents
Major Products Formed: The major products formed from these reactions include various hydroxylated and epoxidized derivatives of Resolvin E1-d4, which retain or enhance its biological activity .
Scientific Research Applications
Resolvin E1-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard for the quantification of Resolvin E1 in analytical studies.
Biology: Investigated for its role in modulating immune responses and resolving inflammation.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cardiovascular conditions, and promoting wound healing.
Industry: Utilized in the development of anti-inflammatory drugs and supplements
Mechanism of Action
Resolvin E1-d4 exerts its effects by interacting with specific G-protein coupled receptors, such as chemokine-like receptor 1 and leukotriene B4 receptor 1. These interactions lead to the inhibition of polymorphonuclear leukocyte transendothelial migration, reduction of pro-inflammatory cytokine production, and promotion of macrophage-mediated clearance of apoptotic cells. The compound also activates signaling pathways like CREB, mTOR, and Src-FAK, which are involved in cellular proliferation and migration .
Comparison with Similar Compounds
Resolvin D1: Another member of the resolvin family, derived from docosahexaenoic acid, with similar anti-inflammatory properties.
Maresin 1: A specialized pro-resolving mediator derived from docosahexaenoic acid, known for its role in promoting tissue repair.
Protectin D1: Derived from docosahexaenoic acid, involved in resolving inflammation and protecting tissues from damage .
Uniqueness: Resolvin E1-d4 is unique due to its deuterated form, which enhances its stability and allows for precise quantification in analytical studies. Its specific interactions with G-protein coupled receptors and distinct signaling pathways also set it apart from other similar compounds .
Properties
Molecular Formula |
C20H30O5 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(6Z,8E,10E,14Z,16E)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7- |
InChI Key |
AOPOCGPBAIARAV-WEKRNNBPSA-N |
Isomeric SMILES |
CCC(/C=C/C=C\CC(/C=C/C=C/C=C\C(CCCC(=O)O)O)O)O |
Canonical SMILES |
CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O |
physical_description |
Solid |
Synonyms |
5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-EPA Resolvin E1 RvE1 |
Origin of Product |
United States |
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